molecular formula C9H12N2O2 B170829 N-(3-aminophenyl)-2-methoxyacetamide CAS No. 187225-67-8

N-(3-aminophenyl)-2-methoxyacetamide

Cat. No. B170829
M. Wt: 180.2 g/mol
InChI Key: QICBWWXNGYJZAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been reported. For instance, Schiff bases, which are nitrogen-based analogues of ketones/aldehydes, have been synthesized from simple to complex molecules either under base or acid catalysis with or without heating .


Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-aminophenyl)-2-methoxyacetamide has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis .


Chemical Reactions Analysis

The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in gas phase has been studied . Ions formed through the N–O exchange were observed when there was an electron-donating group located at the anilide ring .

Scientific Research Applications

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase

    • Application Summary : This research involves the study of the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives in the gas phase. The focus is on the observation of a specific ion of m/z 110.06036 (ion formula [C6H8NO]+; error: 0.32 mDa), which is a rearrangement product ion purportedly through nitrogen-oxygen (N–O) exchange .
    • Methods of Application : The N–O exchange rearrangement was confirmed by the MS/MS spectrum of protonated N-(3-aminophenyl)-O18-benzamide .
    • Results or Outcomes : The rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .
  • Boronic Acids for Sensing and Other Applications

    • Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results or Outcomes : Boronic acids have been used for electrophoresis of glycated molecules, as building materials for microparticles for analytical methods, and in polymers for the controlled release of insulin .

Future Directions

There are ongoing studies on the use of similar compounds in various fields. For instance, STRO-002, a novel FRα-targeting ADC that includes the tubulin-targeting 3-aminophenyl hemiasterlin warhead, SC209, is being studied for its potential use in cancer treatment . Additionally, the role of therapy of ADCs on gynecologic tumors was also included in medication regimens .

properties

IUPAC Name

N-(3-aminophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-6-9(12)11-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICBWWXNGYJZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-aminophenyl)-2-methoxyacetamide

CAS RN

187225-67-8
Record name N-(3-aminophenyl)-2-methoxyacetamide
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